(2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 35819-80-8
VCID: VC20525556
InChI: InChI=1S/C20H24N2O5S/c1-26-18-9-5-6-10-19(18)27-20(23)21-15-11-13-17(14-12-15)28(24,25)22-16-7-3-2-4-8-16/h5-6,9-14,16,22H,2-4,7-8H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol

(2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

CAS No.: 35819-80-8

Cat. No.: VC20525556

Molecular Formula: C20H24N2O5S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

(2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate - 35819-80-8

Specification

CAS No. 35819-80-8
Molecular Formula C20H24N2O5S
Molecular Weight 404.5 g/mol
IUPAC Name (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Standard InChI InChI=1S/C20H24N2O5S/c1-26-18-9-5-6-10-19(18)27-20(23)21-15-11-13-17(14-12-15)28(24,25)22-16-7-3-2-4-8-16/h5-6,9-14,16,22H,2-4,7-8H2,1H3,(H,21,23)
Standard InChI Key SWKJQJLMIBOQJT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

  • Molecular Formula: C20_{20}H24_{24}N2_{2}O5_{5}S

  • IUPAC Name: (2-Methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

  • Key Functional Groups:

    • Carbamate (-OCONH-) bridge

    • Sulfonamide (-SO2_2NH-) group

    • Methoxy (-OCH3_3) substituent

Structural Analysis

The compound’s 3D conformation reveals a planar aromatic system (2-methoxyphenyl) connected to a sulfonamide-substituted phenyl ring, with the cyclohexyl group introducing steric bulk (Figure 1) . Computational descriptors include:

  • XLogP3: 3.8 (moderate lipophilicity)

  • Topological Polar Surface Area: 102 Ų (suggestive of moderate membrane permeability)

  • Rotatable Bonds: 7 (indicating conformational flexibility)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves sequential coupling reactions (Table 1) :

Table 1: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Sulfonamide FormationCyclohexylamine + 4-sulfobenzoic acid chloride, DCM, 0°C85%
2Carbamate Coupling2-Methoxyphenol + 4-(cyclohexylsulfamoyl)phenyl isocyanate, DCC, RT72%

Key challenges include avoiding hydrolysis of the carbamate group during purification.

Reactivity Profile

  • Hydrolysis: The carbamate bond undergoes cleavage under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding 2-methoxyphenol and 4-(cyclohexylsulfamoyl)aniline.

  • Nucleophilic Substitution: The sulfonamide nitrogen participates in alkylation reactions with electrophiles (e.g., methyl iodide) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted, pH 7.4)

  • Stability:

    • pH 1–6: Stable for >24 hrs

    • pH >8: Rapid degradation (t1/2_{1/2} = 2.3 hrs)

ADME Predictions

  • Caco-2 Permeability: 12 × 106^{-6} cm/s (moderate absorption)

  • CYP450 Inhibition: Moderate affinity for CYP3A4 (IC50_{50} = 8.2 µM)

Biological Activity and Applications

Antimicrobial and Agricultural Uses

  • Antifungal Activity: Carbamate derivatives show EC50_{50} = 14 µM against Meloidogyne javanica .

  • Pesticide Intermediate: Utilized in synthesizing sulfonylurea herbicides .

SupplierPurityPrice (USD/g)Application
Dayang Chem98%220Pharmaceutical R&D
Chemlyte Solutions99%450High-throughput screening
Zibo Hangyu Biotechnology90%180Agrochemical synthesis

Future Research Directions

  • Target Identification: Proteomic profiling to map kinase targets.

  • Derivatization: Introducing fluorinated groups to enhance metabolic stability.

  • Formulation: Nanoencapsulation to improve aqueous solubility.

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